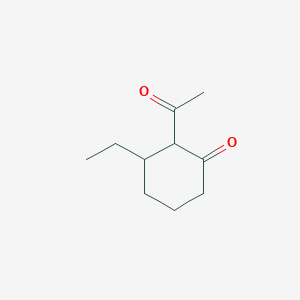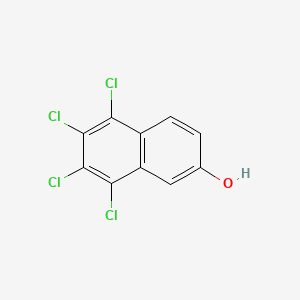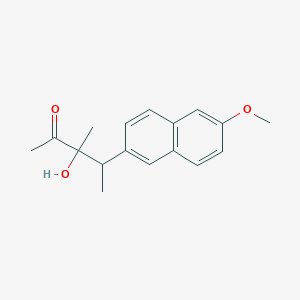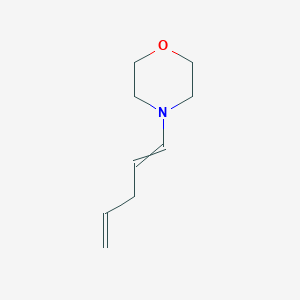
Tri-tert-butyl(dichloro)-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-tert-butyl(dichloro)-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of three tert-butyl groups and two chlorine atoms attached to a phosphorus atom. This compound is known for its steric bulk and unique reactivity, making it a valuable ligand in various catalytic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tri-tert-butyl(dichloro)-lambda~5~-phosphane typically involves the reaction of tert-butylmagnesium chloride with phosphorus trichloride. The reaction proceeds through the formation of a Grignard reagent, which then reacts with phosphorus trichloride to yield the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) to facilitate the formation of the Grignard reagent and subsequent reaction with phosphorus trichloride .
化学反应分析
Types of Reactions
Tri-tert-butyl(dichloro)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or aryl halides are used under basic conditions.
Coordination: Transition metal salts, such as palladium or platinum complexes, are used to form coordination compounds.
Major Products Formed
Phosphine oxides: Formed through oxidation reactions.
Substituted phosphines: Result from substitution reactions.
Metal-phosphine complexes: Formed in coordination reactions.
科学研究应用
Tri-tert-butyl(dichloro)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling and hydrogenation.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential in drug development and as a component in diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tri-tert-butyl(dichloro)-lambda~5~-phosphane involves its ability to donate electron density to metal centers, stabilizing transition states and facilitating catalytic cycles. The bulky tert-butyl groups provide steric protection, enhancing the selectivity and efficiency of catalytic processes. The chlorine atoms can participate in substitution reactions, allowing for further functionalization .
相似化合物的比较
Similar Compounds
Tri-tert-butylphosphine: Similar in structure but lacks the chlorine atoms, making it less reactive in substitution reactions.
Triethylphosphine: Smaller alkyl groups result in different steric and electronic properties.
Triphenylphosphine: Aromatic groups provide different reactivity and coordination behavior.
Uniqueness
Tri-tert-butyl(dichloro)-lambda~5~-phosphane is unique due to its combination of steric bulk and reactivity. The presence of both tert-butyl groups and chlorine atoms allows for versatile chemical transformations and applications in various fields.
属性
CAS 编号 |
58816-81-2 |
|---|---|
分子式 |
C12H27Cl2P |
分子量 |
273.22 g/mol |
IUPAC 名称 |
tritert-butyl(dichloro)-λ5-phosphane |
InChI |
InChI=1S/C12H27Cl2P/c1-10(2,3)15(13,14,11(4,5)6)12(7,8)9/h1-9H3 |
InChI 键 |
PFIMLBMPDWMMEY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(C(C)(C)C)(C(C)(C)C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)

![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)



![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)

